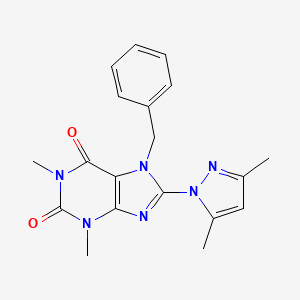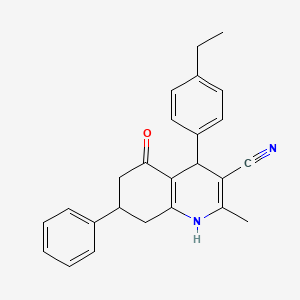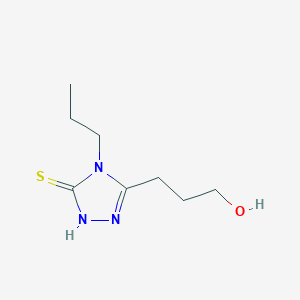![molecular formula C16H16F3NO3S B5036977 4-methoxy-2,5-dimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5036977.png)
4-methoxy-2,5-dimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-2,5-dimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as TFB-TsO and is widely used in various research applications due to its unique properties. In
Mecanismo De Acción
The mechanism of action of TFB-TsO is not yet fully understood. However, it is believed that TFB-TsO acts as an inhibitor of carbonic anhydrase enzymes. Carbonic anhydrase enzymes play a critical role in various physiological processes, including acid-base balance, respiration, and ion transport. By inhibiting these enzymes, TFB-TsO may have potential therapeutic applications in various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TFB-TsO are still under investigation. However, studies have shown that TFB-TsO has the potential to inhibit the growth of cancer cells. Additionally, TFB-TsO has been shown to have anti-inflammatory and anti-oxidant properties, which may have therapeutic implications in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using TFB-TsO in lab experiments is its high purity and stability. TFB-TsO is also readily available and relatively easy to synthesize, making it an ideal compound for research purposes. However, one of the limitations of using TFB-TsO is its potential toxicity. Researchers must take necessary precautions when handling TFB-TsO to avoid any adverse health effects.
Direcciones Futuras
There are several future directions for research involving TFB-TsO. One potential area of research is the development of TFB-TsO-based inhibitors of carbonic anhydrase enzymes for the treatment of various diseases. Additionally, further studies are needed to understand the mechanism of action of TFB-TsO and its potential therapeutic applications. Finally, researchers may explore the use of TFB-TsO in the synthesis of novel biologically active compounds.
Conclusion:
In conclusion, TFB-TsO is a versatile compound with significant potential in the field of scientific research. Its unique properties make it an ideal building block for the synthesis of various biologically active compounds. TFB-TsO has potential therapeutic applications in various diseases, and further research is needed to fully understand its mechanism of action and potential benefits.
Métodos De Síntesis
The synthesis of TFB-TsO involves the reaction of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with 2-(trifluoromethyl)aniline. This reaction takes place in the presence of a base such as triethylamine and a solvent like dichloromethane. The resulting product is then purified using column chromatography to obtain TFB-TsO in its pure form.
Aplicaciones Científicas De Investigación
TFB-TsO has a wide range of scientific research applications, especially in the field of medicinal chemistry. It is commonly used as a building block for the synthesis of various biologically active compounds. TFB-TsO is also used as a reagent in the synthesis of sulfonamide-based inhibitors of carbonic anhydrase enzymes. Additionally, TFB-TsO is used in the synthesis of various pharmaceuticals and agrochemicals.
Propiedades
IUPAC Name |
4-methoxy-2,5-dimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO3S/c1-10-9-15(11(2)8-14(10)23-3)24(21,22)20-13-7-5-4-6-12(13)16(17,18)19/h4-9,20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCDPXMTMGEYCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC=C2C(F)(F)F)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5036909.png)
![5-({[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-2-chlorobenzoic acid](/img/structure/B5036913.png)
![2-chloro-5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5036925.png)
![ethyl 1,3,4,5-tetrahydrothiopyrano[4,3-b]indole-8-carboxylate 2,2-dioxide](/img/structure/B5036932.png)

![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline](/img/structure/B5036941.png)
![3-({4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-chlorophenoxy}methyl)benzoic acid](/img/structure/B5036952.png)

![ethyl [3-acetyl-5-(acetylamino)-2-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5036965.png)

![N-[3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5036982.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-(5-quinolinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5036984.png)
![3-isopropyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5036994.png)
